molecular formula C12H10F4O4S B14035107 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

Cat. No.: B14035107
M. Wt: 326.27 g/mol
InChI Key: BODHBIRCUYQZOV-UHFFFAOYSA-N
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Description

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate is a chemical building block of significant interest in advanced organic synthesis and drug discovery. The compound features a benzo[7]annulen-5-one core, a scaffold known to be of high value in medicinal chemistry, further functionalized with a reactive trifluoromethanesulfonate (triflate) ester group. The presence of the triflate group makes this molecule an excellent precursor for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allowing researchers to introduce complex carbon frameworks at a specific position on the ring system. This reactivity is crucial for creating diverse compound libraries for biological screening or for the targeted synthesis of specific candidate molecules. The strategic incorporation of a fluorine atom can be exploited to modulate the compound's electronic properties, metabolic stability, and binding affinity in the resulting target molecules. As such, this reagent is primarily utilized as a critical intermediate in the research and development of new active compounds, including potential pharmaceuticals and materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10F4O4S

Molecular Weight

326.27 g/mol

IUPAC Name

(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H10F4O4S/c13-11-8-3-1-2-4-9(17)7(8)5-6-10(11)20-21(18,19)12(14,15)16/h5-6H,1-4H2

InChI Key

BODHBIRCUYQZOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=C(C=C2)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl trifluoromethanesulfonate

Starting Materials and Key Intermediates

  • The synthesis often begins with 2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one , a commercially available compound.
  • Introduction of the trifluoromethanesulfonate group occurs on the hydroxy position at the 2-position of the benzoannulenone ring.
  • Subsequent transformations include palladium-catalyzed carbonylation and cross-coupling reactions to modify the aromatic and aliphatic portions of the molecule.

General Synthetic Route

The preparation involves three main stages:

Step 1: Formation of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl trifluoromethanesulfonate
  • To a cooled solution (5°C) of 2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in dichloromethane (DCM) and lutidine under argon atmosphere, trifluoromethanesulfonic anhydride is added dropwise.
  • The temperature is maintained between 10 and 20°C during addition.
  • The reaction mixture is stirred for 1 hour at 5°C and then for 1 hour at room temperature.
  • Workup involves addition of ice, phase separation, washing with aqueous sodium bicarbonate, drying over magnesium sulfate, and concentration.
  • Purification by flash chromatography (heptane/ethyl acetate gradient) yields the triflate intermediate as an orange oil with an 87% yield.
  • Characterization: LC/MS shows molecular ion peak at m/z 309 (MH+).
Step 2: Palladium-Catalyzed Carbonylation to Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate
  • The triflate intermediate is reacted in a mixture of DMF and methanol with palladium catalyst Pd(dppf)Cl2 and diisopropylethylamine.
  • Carbonylation is performed in an autoclave at 70°C under 5 bar CO pressure for 2.5 hours.
  • After filtration and extraction, the product is purified by flash chromatography.
  • The methyl ester product is obtained in 95% yield as a colorless oil.
  • LC/MS m/z 219 (MH+).
Step 3: Further Functionalization (Optional)
  • The triflate group allows for Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl substituents.
  • For example, coupling with (3S)-1-(3-fluoropropyl)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine under Pd(dppf)Cl2 catalysis and cesium carbonate base in dioxane/water mixture.
  • Reaction conditions: room temperature to 60°C, 1 hour.
  • Purification by chromatography yields functionalized benzoannulene derivatives.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Product Description
1 Triflation 2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, trifluoromethanesulfonic anhydride, lutidine, DCM, 5°C to RT, 2 h 87 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl trifluoromethanesulfonate (orange oil)
2 Pd-catalyzed carbonylation Pd(dppf)Cl2, diisopropylethylamine, CO (5 bar), DMF/MeOH, 70°C, 2.5 h 95 Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate (colorless oil)
3 Suzuki-Miyaura cross-coupling Pd(dppf)Cl2, Cs2CO3, dioxane/water, RT-60°C, 1 h ~100 Arylated benzoannulene derivatives

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    For the triflate intermediate, characteristic aromatic and aliphatic proton signals are observed. For example, 1H NMR (400 MHz, DMSO-d6) shows signals at δ 7.65 (doublet, 1H), 7.10–7.04 (multiplet, 2H), 2.95 (triplet, 2H), 2.68 (triplet, 2H), and 1.85–1.65 (multiplet, 4H).

  • Mass Spectrometry (LC/MS):
    The triflate intermediate exhibits an [M+H]+ ion at m/z 309, confirming the expected molecular weight.

  • Chromatography:
    Flash chromatography with gradients of heptane/ethyl acetate or dichloromethane/methanol/acetonitrile is used for purification.

Discussion and Notes on Preparation Methods

  • The use of trifluoromethanesulfonic anhydride for triflation is a well-established method to convert phenolic hydroxyl groups into excellent leaving groups for further Pd-catalyzed cross-coupling reactions.
  • Maintaining low temperature during triflation minimizes side reactions and decomposition.
  • The palladium-catalyzed carbonylation under mild CO pressure efficiently introduces the carboxylate methyl ester functionality.
  • The triflate intermediate is versatile and can be used in various cross-coupling reactions to diversify the benzoannulene scaffold.
  • Purification steps are critical to obtain high purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions:

    Substitution Reactions: The trifluoromethanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethanesulfonate ester can act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
  • CAS Number : 2114341-53-4 .
  • Core Structure : A benzo[7]annulene (a seven-membered fused bicyclic ring) with a ketone group at position 5, a fluorine substituent at position 1, and a trifluoromethanesulfonate (triflate, OTf) group at position 2.

Key Features :

  • The triflate group (-OSO₂CF₃) is a highly reactive leaving group, making the compound valuable in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions .
  • The ketone at position 5 contributes to the compound’s polarity and may participate in hydrogen bonding or further derivatization .
Structural and Functional Analogues

The benzo[7]annulene scaffold is a versatile platform in medicinal and synthetic chemistry. Below is a detailed comparison with structurally related compounds:

Compound Name Key Substituents Reactivity/Applications Molecular Formula References
This compound -F (position 1), -OTf (position 2), -O (position 5) Cross-coupling reactions (e.g., Suzuki-Miyaura), SNAr reactions due to triflate leaving group Not explicitly stated
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate -NHCO₂Et (position 2), -O (position 5) Carbamate group enables amidation or hydrolysis; used in peptide-mimetic syntheses C₁₄H₁₇NO₃
3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl acetate -OAc (position 2), -OMe (position 3), -O (position 5) Ester groups (acetate) for mild hydrolysis; intermediates in natural product synthesis C₁₄H₁₆O₄
5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene Exocyclic methylene (position 5) Used in radical or electrophilic addition reactions to form fused ring systems C₁₁H₁₀
Bemcentinib (Axl inhibitor) -Triazole-pyrrolidine-benzo[7]annulene Tyrosine kinase inhibitor; clinical use in metastatic cancer therapy C₂₉H₃₃N₉
Physical and Chemical Properties
  • Solubility : The triflate group increases polarity compared to hydrocarbon analogues (e.g., 5-methylene derivatives), enhancing solubility in polar aprotic solvents like DMF or DCM .
  • Stability : Fluorine’s electron-withdrawing effect may reduce hydrolytic stability compared to methoxy- or methyl-substituted analogues .

Biological Activity

The compound 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular format.

Structure

The compound can be represented by the following structural formula:

C14H12F4O4S\text{C}_{14}\text{H}_{12}\text{F}_4\text{O}_4\text{S}

Physical Properties

PropertyValue
Molecular Weight346.30 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate exhibits biological activity primarily through its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

In Vitro Studies

Recent in vitro studies have evaluated the compound's efficacy against various cell lines. Notably:

  • Antimicrobial Activity : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with IC50 values of 9×108M9\times 10^{-8}M and 1×107M1\times 10^{-7}M, respectively .
  • Cytotoxicity : In tests against leukemia L-1210 cells, the compound showed less potency, with an IC50 of 1×105M1\times 10^{-5}M .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties of the compound.
    • Method : Agar diffusion method was employed to determine the zone of inhibition.
    • Results : A notable zone of inhibition was observed for both S. aureus and E. coli, indicating strong antimicrobial properties.
  • Cytotoxicity Assessment :
    • Objective : Evaluate cytotoxic effects on leukemia cells.
    • Method : MTT assay was utilized to measure cell viability.
    • Results : The compound exhibited moderate cytotoxicity, suggesting potential as a chemotherapeutic agent but requiring further optimization for enhanced efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the trifluoromethanesulfonate group is critical for its interaction with biological targets, enhancing solubility and reactivity.

Comparative Analysis

To better understand the biological activity of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate, it is useful to compare it with similar compounds:

Compound NameIC50 (M) against E. coliIC50 (M) against L-1210 Cells
1-Fluoro-5-oxo-6,7,8,9-tetrahydro...1×1071\times 10^{-7}1×1051\times 10^{-5}
5-Fluoro-1,3-oxazine-2,6(3H)-dione1×1071\times 10^{-7}Not reported

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate?

  • Methodological Answer : The synthesis should prioritize regioselective fluorination and sulfonation steps. For example, fluorination at the 1-position requires anhydrous conditions with a fluorinating agent like Selectfluor® under inert atmosphere. The triflate group introduction demands careful control of reaction temperature (0–5°C) to avoid hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Confirm purity using HPLC (>95%) and characterize via 1H^1H-/19F^{19}F-NMR and high-resolution mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H-NMR for benzo[7]annulen protons (δ 6.8–7.5 ppm) and 19F^{19}F-NMR for triflate (δ -78 ppm) and fluoro substituent (δ -110 to -120 ppm).
  • MS : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry. Cross-reference with computational models (DFT) for electronic structure validation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of the triflate group in cross-coupling reactions?

  • Methodological Answer : Design palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions under controlled conditions:

  • Catalyst screening : Test Pd(OAc)2_2, Pd(dppf)Cl2_2, or XPhos Pd G3 in varying solvents (THF, DMF, toluene).
  • Kinetic studies : Monitor reaction progress via in situ 19F^{19}F-NMR to track triflate consumption.
  • Competitive experiments : Compare reactivity with aryl chlorides/bromides to quantify triflate’s leaving-group efficiency. Include Argon degassing to exclude oxygen interference .

Q. How can computational methods resolve contradictions in reported electronic effects of the fluoro substituent?

  • Methodological Answer :

  • DFT calculations : Model the compound’s electron density distribution (e.g., Mulliken charges) to assess the fluoro group’s inductive vs. resonance effects.
  • Molecular dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to explain experimental discrepancies in solubility/reactivity.
  • Meta-analysis : Compare datasets from hybrid receptor-response models (e.g., Haddad et al. vs. Saito et al.) to identify methodological biases in ligand-receptor studies .

Q. What strategies mitigate instability of the 5-oxo-tetrahydrobenzo[7]annulen core during storage?

  • Methodological Answer :

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Formulation : Store under inert gas (argon) in amber vials at -20°C. Add stabilizers (e.g., BHT at 0.01% w/v) to inhibit oxidation.
  • Crystallographic analysis : Identify polymorphs (if any) via PXRD; amorphous forms may degrade faster .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Controlled replication : Standardize solvent purity (HPLC-grade) and pre-dry solvents over molecular sieves.
  • Ternary phase diagrams : Map solubility in DMSO/water or DMF/ethanol mixtures to identify optimal co-solvent systems.
  • Thermodynamic profiling : Measure enthalpy of dissolution via calorimetry to distinguish kinetic vs. equilibrium solubility discrepancies .

Methodological Recommendations

Q. What techniques improve reliability in quantifying trace impurities (e.g., de-fluorinated byproducts)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a 0.1% formic acid/acetonitrile gradient. Set MRM transitions for target ions.
  • Isotopic labeling : Synthesize 13C^{13}C-/18O^{18}O-labeled analogs as internal standards for precise quantification.
  • Triangulation : Cross-validate results with 19F^{19}F-NMR and ion chromatography .

Safety and Handling

Q. What are the critical safety protocols for handling this trifluoromethanesulfonate derivative?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.
  • Spill management : Neutralize triflate residues with calcium carbonate slurry (prevents sulfuric acid formation).
  • Waste disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.